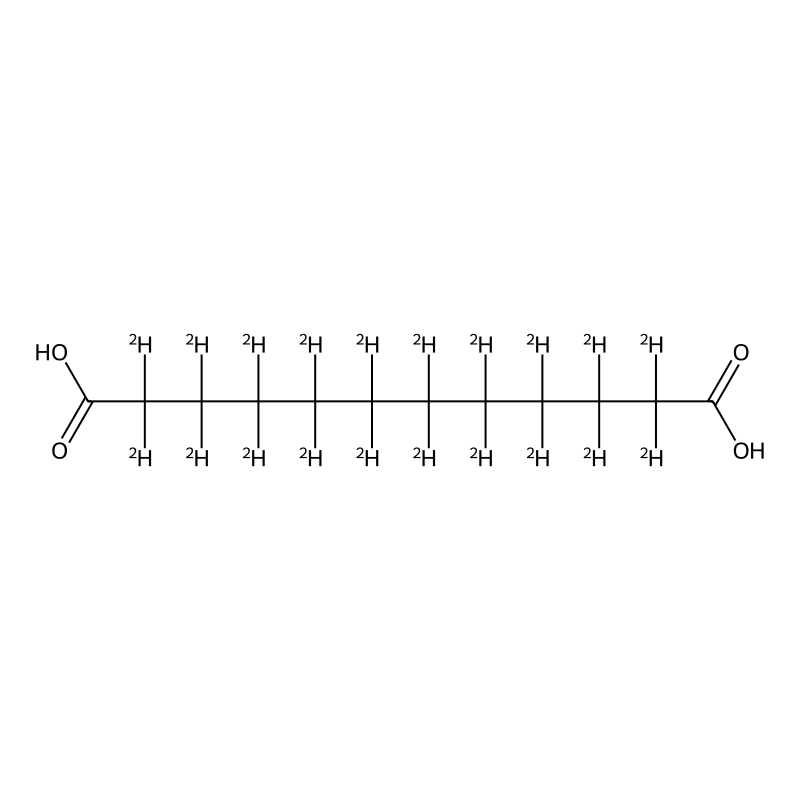

1,12-Dodecanedioic-d20 Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope-Labeled Internal Standard for Mass Spectrometry

,12-Dodecanedioic-d20 acid (DDA-d20) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard for mass spectrometry (MS). MS is an analytical technique that measures the mass-to-charge ratio of molecules, and internal standards are compounds added to samples to aid in data analysis and quantification.

DDA-d20 possesses several key features that make it suitable as an internal standard:

- Structural Similarity: DDA-d20 shares a similar chemical structure to the target analytes being measured, ensuring it experiences similar ionization and fragmentation patterns in the MS. [, ]

- Isotopic Enrichment: The "d20" in the name indicates that all 20 carbon atoms in the molecule are replaced with the heavier isotope deuterium (D). This isotopic enrichment results in a distinct mass shift compared to the unlabeled DDA, allowing for easy differentiation between the internal standard and the analyte in the MS spectrum. [, ]

- Minimal Chemical Interference: DDA-d20 is chosen because it ideally does not interfere with the analytes of interest in the sample matrix, ensuring accurate quantification. []

By comparing the intensity of the signal from the analyte to the signal from the DDA-d20 internal standard, researchers can obtain quantitative information about the concentration of the analyte in the sample. This approach helps to compensate for variations in sample preparation, instrument sensitivity, and ionization efficiency, leading to more reliable and reproducible data. [, ]

Applications in Various Research Fields

DDA-d20 finds application in diverse scientific research fields due to its ability to act as an internal standard for various types of analytes:

- Biomedical Research: DDA-d20 can be used to quantify metabolites, biomarkers, and other small molecules in biological samples such as blood, tissue, and cell cultures. [, ]

- Environmental Science: DDA-d20 can aid in the analysis of environmental contaminants, such as pesticides, pharmaceuticals, and personal care products, in water, soil, and air samples. [, ]

- Material Science: DDA-d20 can be utilized to study the composition and degradation of polymers and other materials. [, ]

1,12-Dodecanedioic-d20 acid is a deuterated form of dodecanedioic acid, a straight-chain dicarboxylic acid with the chemical formula C12H22O4. The "d20" designation indicates that the compound contains deuterium, a stable isotope of hydrogen, replacing some of the hydrogen atoms in the molecule. This modification enhances its utility in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy. The compound appears as a white solid and has a melting point of approximately 126-128 °C .

1,12-Dodecanedioic-d20 acid participates in typical reactions characteristic of dicarboxylic acids. These include:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: Can be reduced to corresponding alcohols or aldehydes using reducing agents.

- Condensation: Can react with amines to form amides.

The presence of deuterium allows for tracing and studying reaction mechanisms through isotopic labeling .

1,12-Dodecanedioic-d20 acid can be synthesized through several methods:

- Deuteration of Dodecanedioic Acid: Using deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.

- Chemical Synthesis: Starting from longer-chain fatty acids through oxidation and subsequent reactions to yield the dicarboxylic acid.

- Microbial Fermentation: Utilizing genetically modified organisms to produce deuterated fatty acids as metabolic byproducts.

These methods ensure the retention of the compound's structural integrity while incorporating deuterium .

1,12-Dodecanedioic-d20 acid finds applications primarily in research and development:

- Nuclear Magnetic Resonance Spectroscopy: Used as an internal standard or tracer in metabolic studies.

- Pharmaceutical Research: Acts as a tool for developing new drugs and therapies targeting metabolic pathways .

- Chemical Synthesis: Serves as a precursor for synthesizing other chemical compounds.

The unique isotopic labeling enhances the precision of analytical techniques used in these applications .

Interaction studies involving 1,12-Dodecanedioic-d20 acid focus on its behavior in biological systems and its interactions with various biomolecules. The incorporation of deuterium allows researchers to trace interactions without altering the fundamental properties of the compounds involved. These studies are crucial for understanding metabolic pathways and drug interactions at a molecular level .

1,12-Dodecanedioic-d20 acid shares similarities with other dicarboxylic acids and fatty acids. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dodecanedioic Acid | C12H22O4 | Non-deuterated version used widely in industry |

| Sebacic Acid | C10H18O4 | Shorter chain length; used in nylon production |

| Undecanedioic Acid | C11H20O4 | One less carbon than dodecanedioic acid |

| Hexadecanedioic Acid | C16H30O4 | Longer chain; used in lubricants and surfactants |

The uniqueness of 1,12-Dodecanedioic-d20 acid lies in its isotopic labeling which provides enhanced analytical capabilities compared to its non-deuterated counterparts. It serves specialized roles in research settings where tracking molecular interactions is essential .

The development of synthetic methodologies for 1,12-dodecanedioic-d20 acid has evolved significantly since the early investigations into deuterium incorporation techniques. Initial approaches to deuterium labeling were primarily based on conventional hydrogen-deuterium exchange reactions under basic or acidic conditions [1] [2]. These early methods typically required elevated temperatures and prolonged reaction times, often resulting in incomplete deuterium incorporation and limited positional selectivity.

The pioneering work in deuterium incorporation utilized deuterium oxide as the primary deuterium source, employing simple acid-base catalysis to facilitate the exchange process [3]. However, these methodologies suffered from several limitations including low deuterium incorporation rates, typically ranging from 40-60 atom percent deuterium, and the requirement for multiple exchange cycles to achieve higher levels of deuteration [4].

Early synthetic strategies also employed deuterated reagents such as deuterated acids and deuterated reducing agents for the preparation of deuterated dicarboxylic acids [5]. These approaches, while providing higher deuterium incorporation, were economically prohibitive due to the high cost of deuterated starting materials and the complexity of multi-step synthetic sequences.

Current Synthetic Pathways

Deuteration Mechanisms

Contemporary deuteration mechanisms for 1,12-dodecanedioic-d20 acid synthesis are primarily based on hydrogen-deuterium exchange processes that exploit the kinetic isotope effect [6]. The fundamental mechanism involves the reversible cleavage of carbon-hydrogen bonds followed by the incorporation of deuterium atoms from the deuterium source.

The primary deuteration mechanism proceeds through a concerted metalation-deprotonation pathway, where transition metal catalysts facilitate the activation of carbon-hydrogen bonds [7]. This process involves the formation of a metal-substrate complex, followed by the abstraction of a proton and subsequent deuteron incorporation. The kinetic isotope effect, arising from the mass difference between hydrogen and deuterium, plays a crucial role in determining the selectivity and efficiency of the deuteration process.

For aliphatic dicarboxylic acids such as 1,12-dodecanedioic acid, the deuteration mechanism typically involves the activation of methylene carbon-hydrogen bonds through either electrophilic or nucleophilic pathways [8]. The activation energy for carbon-deuterium bond formation is generally lower than that for carbon-hydrogen bond formation, contributing to the thermodynamic favorability of the deuteration process.

Catalytic Methods for Deuterium Incorporation

Modern catalytic approaches for deuterium incorporation in 1,12-dodecanedioic-d20 acid synthesis employ transition metal catalysts, particularly palladium, ruthenium, and iridium complexes [9] [10]. These catalysts facilitate selective deuterium incorporation through various mechanistic pathways including oxidative addition, reductive elimination, and sigma-bond metathesis.

Palladium-catalyzed deuteration methods have demonstrated exceptional efficiency in achieving high levels of deuterium incorporation [11] [12]. The use of palladium on carbon catalysts in the presence of deuterium gas or deuterium oxide enables the synthesis of highly deuterated dodecanedioic acid derivatives with deuterium incorporation levels exceeding 95 atom percent [13]. The catalytic process typically operates under mild conditions, with temperatures ranging from 25 to 100 degrees Celsius and atmospheric to moderate pressures.

Ruthenium-based catalysts have shown particular promise for the stereoselective deuteration of organic compounds [14]. These catalysts facilitate the incorporation of deuterium while maintaining the stereochemical integrity of the target molecule, which is crucial for pharmaceutical applications where stereochemical purity is paramount.

Iridium catalysts, particularly those employing pincer ligand systems, have demonstrated remarkable activity in hydrogen-deuterium exchange reactions [15]. The use of iridium-based catalysts allows for selective deuteration under mild conditions, with excellent functional group tolerance and high deuterium incorporation rates.

Metal-Catalyzed Hydrothermal Hydrogen-Deuterium Exchange Reactions

Hydrothermal hydrogen-deuterium exchange reactions represent an innovative approach to deuterium incorporation that utilizes the unique properties of water under high temperature and pressure conditions [16]. These reactions typically operate at temperatures ranging from 200 to 400 degrees Celsius and pressures exceeding the critical point of water.

The hydrothermal process facilitates deuterium incorporation through enhanced molecular mobility and increased reaction rates under supercritical conditions [17]. The method offers several advantages including the use of deuterium oxide as the sole deuterium source, minimal waste generation, and the ability to achieve high levels of deuteration without the need for expensive catalysts.

Metal-free hydrothermal deuteration has emerged as a particularly attractive approach for large-scale synthesis applications [16]. The process involves the treatment of 1,12-dodecanedioic acid in deuterium oxide under hydrothermal conditions, resulting in the progressive replacement of hydrogen atoms with deuterium. The reaction mechanism involves the formation of carbocation intermediates stabilized by the high-temperature aqueous environment, facilitating nucleophilic attack by deuterium species.

Microwave-Assisted Synthesis Techniques

Microwave-assisted deuteration techniques have revolutionized the synthesis of deuterated compounds by significantly reducing reaction times and improving deuterium incorporation efficiency [18] [19]. The application of microwave energy enables rapid heating and enhanced mass transfer, leading to accelerated deuteration kinetics.

The microwave-assisted synthesis of 1,12-dodecanedioic-d20 acid typically involves the use of deuterated solvents or deuterium oxide in the presence of microwave radiation [20]. The process benefits from selective heating of polar molecules, resulting in localized high temperatures that facilitate deuterium incorporation while minimizing thermal degradation of the target compound.

Microwave-assisted deuteration reactions typically operate at temperatures ranging from 50 to 200 degrees Celsius with reaction times reduced to minutes rather than hours [21]. The method demonstrates exceptional efficiency in achieving high levels of deuterium incorporation, with incorporation rates often exceeding 90 atom percent deuterium.

The use of microwave energy also enables the development of flow-based synthesis approaches, where the deuteration reaction is conducted in a continuous manner [22]. This approach offers significant advantages for large-scale synthesis applications, including improved heat transfer, reduced reaction times, and enhanced process control.

Analytical Verification of Deuterium Incorporation

Nuclear Magnetic Resonance Methodologies

Nuclear magnetic resonance spectroscopy represents the gold standard for the verification of deuterium incorporation in 1,12-dodecanedioic-d20 acid [23] [24]. Deuterium nuclear magnetic resonance spectroscopy provides direct evidence of deuterium incorporation through the observation of characteristic deuterium signals, while proton nuclear magnetic resonance spectroscopy enables the quantification of residual proton content.

The application of deuterium nuclear magnetic resonance spectroscopy for the analysis of 1,12-dodecanedioic-d20 acid involves the direct observation of deuterium signals in the aliphatic region of the spectrum [25]. The deuterium signals appear as broad resonances due to the quadrupolar nature of the deuterium nucleus, with chemical shifts similar to those observed in proton nuclear magnetic resonance spectroscopy.

Quantitative deuterium nuclear magnetic resonance spectroscopy enables the precise determination of deuterium incorporation levels through integration of deuterium signals relative to internal standards [26]. The method provides accurate quantification of deuterium content with precision typically better than 1 atom percent deuterium.

Proton nuclear magnetic resonance spectroscopy serves as a complementary technique for the verification of deuterium incorporation through the observation of reduced signal intensities for protons that have been replaced by deuterium [27]. The method enables the identification of specific positions where deuterium incorporation has occurred and provides information about the regioselectivity of the deuteration process.

Mass Spectrometric Approaches

Mass spectrometry provides highly sensitive and accurate methods for the verification of deuterium incorporation in 1,12-dodecanedioic-d20 acid [28] [29]. The technique enables the direct measurement of mass increases resulting from deuterium incorporation, providing both qualitative and quantitative information about the deuteration process.

Electrospray ionization mass spectrometry is particularly well-suited for the analysis of deuterated dicarboxylic acids, as it provides gentle ionization conditions that minimize fragmentation and preserve the integrity of the deuterium labels [30]. The method enables the observation of molecular ion peaks with characteristic mass shifts corresponding to the number of incorporated deuterium atoms.

High-resolution mass spectrometry enables the accurate determination of deuterium incorporation levels through the measurement of exact masses and isotope patterns [28]. The technique provides exceptional sensitivity, allowing for the detection of deuterium incorporation levels as low as 0.1 atom percent deuterium.

Tandem mass spectrometry approaches enable the structural characterization of deuterated compounds through fragmentation studies [28]. The method provides information about the distribution of deuterium atoms throughout the molecule and enables the identification of potential scrambling or exchange processes that may occur during analysis.

Infrared Spectroscopy for Deuterium Confirmation

Infrared spectroscopy provides a rapid and cost-effective method for the confirmation of deuterium incorporation in 1,12-dodecanedioic-d20 acid [31] [32]. The technique exploits the characteristic vibrational frequencies of carbon-deuterium bonds, which appear at lower frequencies compared to carbon-hydrogen bonds due to the increased mass of deuterium.

The carbon-deuterium stretching vibrations in deuterated aliphatic compounds typically appear in the region of 2000 to 2300 wavenumbers, providing a diagnostic signature for deuterium incorporation [33]. The intensity of these bands is proportional to the level of deuterium incorporation, enabling semi-quantitative analysis of deuteration levels.

Fourier transform infrared spectroscopy enables the rapid screening of deuterated samples and provides information about the overall level of deuterium incorporation [34]. The method is particularly useful for process monitoring and quality control applications, as it requires minimal sample preparation and provides rapid results.

The application of infrared spectroscopy for deuterium analysis is complemented by the use of isotope-sensitive techniques such as Raman spectroscopy, which provides additional structural information about the deuterated compound [32]. The combination of infrared and Raman spectroscopy enables comprehensive characterization of deuterium incorporation patterns.

Scale-up Considerations for Laboratory Production

Process Optimization Strategies

The scale-up of 1,12-dodecanedioic-d20 acid synthesis requires careful consideration of process optimization strategies to ensure efficient deuterium incorporation while maintaining product quality and minimizing costs [35] [36]. Key optimization parameters include reaction temperature, pressure, catalyst loading, and deuterium source utilization.

Temperature optimization is critical for achieving high deuterium incorporation rates while minimizing side reactions and product degradation [37]. The optimal temperature range typically lies between 50 and 150 degrees Celsius, depending on the specific deuteration method employed. Higher temperatures generally favor faster deuteration kinetics but may lead to reduced selectivity and increased energy costs.

Catalyst optimization involves the selection of appropriate catalyst systems and the determination of optimal catalyst loadings for large-scale synthesis [36]. The use of heterogeneous catalysts is often preferred for scale-up applications due to their ease of separation and potential for recycling. Catalyst loading optimization typically involves balancing deuteration efficiency with catalyst costs, with optimal loadings ranging from 0.1 to 5 mole percent depending on the catalyst system.

Solvent selection and optimization play crucial roles in scale-up considerations, particularly regarding solvent recovery and recycling [38]. The use of deuterated solvents, while providing enhanced deuteration efficiency, significantly increases process costs and requires efficient recovery systems. Alternative approaches involving the use of non-deuterated solvents with efficient deuterium source utilization have been developed to address these challenges.

Economic Factors in Large-Scale Production

Economic considerations are paramount in the large-scale production of 1,12-dodecanedioic-d20 acid, with deuterium source costs representing the most significant economic factor [39] [40]. The cost of deuterium oxide, the most commonly used deuterium source, can range from 20 to 100 dollars per kilogram of product, depending on the scale of production and deuterium utilization efficiency.

Catalyst costs represent another significant economic consideration, particularly for precious metal catalysts such as palladium, ruthenium, and iridium [41]. The development of catalyst recycling strategies and the use of heterogeneous catalysts can significantly reduce catalyst costs and improve the economic viability of large-scale production.

Energy costs associated with heating, cooling, and pressure generation must be carefully considered in scale-up economic analyses [40]. The optimization of reaction conditions to minimize energy requirements while maintaining high deuteration efficiency is essential for economic viability. The integration of heat recovery systems and process intensification techniques can significantly reduce energy costs.

Equipment costs for large-scale deuteration processes include specialized reactors capable of handling deuterium-containing atmospheres, purification systems for deuterium recovery, and analytical equipment for quality control [40]. The amortization of equipment costs over large production volumes is essential for achieving competitive product pricing.

Quality Control Measures

Quality control measures for large-scale production of 1,12-dodecanedioic-d20 acid must ensure consistent product quality while minimizing analytical costs [42] [43]. Key quality control parameters include deuterium enrichment levels, chemical purity, isotopic purity, and residual solvent content.

Deuterium enrichment analysis is typically performed using nuclear magnetic resonance spectroscopy or mass spectrometry, with target specifications typically exceeding 98 atom percent deuterium [44]. The implementation of at-line analytical techniques enables real-time monitoring of deuterium incorporation levels during production, allowing for immediate process adjustments when necessary.

Chemical purity analysis involves the determination of residual starting materials, byproducts, and impurities using chromatographic techniques [43]. High-performance liquid chromatography is commonly employed for the analysis of dicarboxylic acid purity, with target specifications typically exceeding 98 percent chemical purity.

Isotopic purity analysis focuses on the determination of the specific isotopologue composition, ensuring that the desired d20 isotopologue represents the predominant species [44]. This analysis is typically performed using mass spectrometry and requires careful calibration to ensure accurate quantification of isotopologue distributions.

Stability testing is essential for ensuring product quality throughout the storage and handling process [45]. Accelerated aging studies are typically performed to determine optimal storage conditions and shelf life, with particular attention to potential deuterium exchange processes that may occur during storage.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant